4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-
CAS No.: 106626-75-9
Cat. No.: VC17323252
Molecular Formula: C19H21N3O
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106626-75-9 |
|---|---|
| Molecular Formula | C19H21N3O |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
| Standard InChI Key | AIBVALGEPRMDJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound belongs to the acridine carboxamide class, with the systematic IUPAC name N-[2-(Dimethylamino)ethyl]-6-methylacridine-4-carboxamide. Key molecular properties include:
Structural Features
The molecule comprises:
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A planar acridine ring (positions 1–9) enabling DNA intercalation .
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A methyl group at position 6, which enhances steric interactions with enzymatic targets .
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A dimethylaminoethyl carboxamide side chain at position 4, critical for topoisomerase inhibition .
X-ray crystallography of related acridines reveals that the dimethylaminoethyl moiety adopts a conformation favoring hydrogen bonding with DNA-topoisomerase complexes .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-Acridinecarboxamide, N-(2-(Dimethylamino)Ethyl)-6-Methyl- involves a multi-step process optimized for yield and purity (Figure 1) :
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Aldehyde Precursor Formation:
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Cyclization and Esterification:
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Amidation:
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldehyde Formation | Al/Hg amalgam, KOH, EtOH, reflux | 78–85 |
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 25°C, 24 h | 92 |
| Amidation | NNDMEDA, 120°C, 7 h | 87 |
Industrial-Scale Production
Patent US6111109A details a scalable method using BF₃ catalysis, achieving >90% purity . Critical quality control measures include HPLC monitoring (98% a/a purity) and salt formation (e.g., dihydrochloride) for stability .
Pharmacological Properties
Mechanism of Action
The compound acts as a dual topoisomerase I/II inhibitor, stabilizing DNA-enzyme cleavage complexes and inducing apoptosis . Unlike anthracyclines, it shows minimal cross-resistance in P-glycoprotein-overexpressing cell lines .
Cytotoxicity Profiling
Studies in Jurkat leukemia cell lines (wild-type JLC and mutant JLA/JLD) demonstrate IC₅₀ values in the nanomolar range:
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Resistance Profile |
|---|---|---|
| JLC (Wild-Type) | 12 ± 3 | Sensitive to topo II inhibitors |
| JLA (Topo II-Low) | 18 ± 4 | 3-fold resistance vs. doxorubicin |
| JLD (MRP1-Overexpressing) | 15 ± 2 | No significant resistance |
Steric bulk at position 6 enhances activity, while electron-donating groups reduce potency .
Therapeutic Applications
Preclinical Anticancer Activity
In murine xenograft models, the compound exhibits:
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Tumor Growth Inhibition: 70–85% reduction in colon adenocarcinoma (HT-29) at 25 mg/kg/day .
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Synergy with Platinum Agents: Combined use with cisplatin increases survival by 40% in ovarian cancer models .
Clinical Development
Phase I trials of the related compound DACA (lacking the 6-methyl group) established a maximum tolerated dose of 120 mg/m², with dose-limiting neutropenia . The 6-methyl analog is under investigation for improved pharmacokinetics .
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